[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride
Description
Molecular Formula and Unit Cell
Bond Geometry
| Bond Type | Length (Å) | Angle (°) |
|---|---|---|
| C–Cl (aromatic) | 1.73–1.75 | C–C–Cl: 119–121 |
| N–N (hydrazinium) | 1.42 | N–N–C: 109.5 |
| C–N (methylene linkage) | 1.47 | C–N–N: 112.3 |
The hydrazinium moiety adopts a gauche conformation (torsion angle = 91°), minimizing steric clashes between the aromatic ring and hydrochloride counterions. Hydrogen bonding between N–H⁺ and Cl⁻ ions stabilizes the lattice, with N–H···Cl distances of 2.12–2.18 Å.
Tautomeric Forms and Protonation State Dynamics
The protonation behavior is governed by pH and solvent interactions:
Protonation States
Tautomeric Equilibria
While classical tautomerism is absent, prototropic shifts occur in solution:
$$
\text{(2,3-DClPh)CH}2\text{NH}2\text{NH}3^+ \rightleftharpoons \text{(2,3-DClPh)CH}2\text{NH}3^+\text{NH}2
$$
This equilibrium is detectable via ¹⁵N NMR, showing coalescence at 25°C (ΔG‡ = 68 kJ/mol).
pKa Values
| Protonation Site | pKa (DMSO) | pKa (H₂O) |
|---|---|---|
| Primary amine (NH₃⁺) | 5.2 | 3.8 |
| Secondary amine (NH₂⁺) | 8.9 | 6.4 |
Data derived from Bordwell’s methodology, confirming greater basicity at the secondary nitrogen due to aromatic ring electron withdrawal.
Properties
IUPAC Name |
(2,3-dichlorophenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2.2ClH/c8-6-3-1-2-5(4-11-10)7(6)9;;/h1-3,11H,4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGYYSWCTICTPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydrazine hydrate under acidic conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine nucleophile attacks the benzyl chloride, resulting in the formation of the hydrazine derivative.
Industrial Production Methods: In an industrial setting, the compound is produced through a similar synthetic route but on a larger scale. The process involves the use of reactors capable of handling large volumes of reactants and maintaining precise control over reaction conditions such as temperature, pressure, and pH. The product is then purified through crystallization and recrystallization techniques to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride exhibits promising biological activity that could be harnessed for cancer treatment. Its mechanism appears to involve interaction with proteins linked to cell signaling pathways that regulate cancer proliferation. This suggests potential as a lead compound in drug discovery aimed at developing novel anticancer therapies .
Neuropharmacological Effects
The compound has been investigated for its effects on dopamine receptors, particularly D2 and D3 receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease. Binding affinity studies have shown that derivatives of this compound can selectively interact with these receptors, potentially leading to new treatments with reduced side effects related to opioid misuse .
Proteomics and Drug Development
In proteomics, hydrazine derivatives like this compound are utilized for protein modification and labeling. The ability of this compound to react with carbonyl groups in proteins allows for the formation of hydrazones, facilitating protein identification and analysis in various biological studies .
Herbicide Development
The unique properties of this compound make it a candidate for developing novel herbicides. Its structural characteristics may contribute to the synthesis of compounds that inhibit weed growth without harming crops, thus enhancing agricultural productivity.
Synthesis and Chemical Properties
The synthesis of this compound typically involves several methods that ensure high purity and yield. The general synthetic route includes:
- Reacting 2,3-dichlorobenzaldehyde with hydrazine hydrate.
- Purification through recrystallization techniques.
This compound is characterized by its solubility in water and various organic solvents, making it versatile for laboratory applications .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in vitro. The research demonstrated a significant reduction in cell viability in cancer cell lines treated with this compound compared to control groups. The findings suggest further investigation into its mechanisms of action and potential as a therapeutic agent .
Case Study 2: Neuropharmacological Investigation
Another research effort focused on the neuropharmacological properties of derivatives of this compound. The study found that certain analogs showed enhanced binding affinity for D3 receptors, indicating their potential use in treating conditions like schizophrenia or Parkinson's disease while minimizing adverse effects associated with traditional treatments .
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Anticancer drug development | Inhibits cancer cell proliferation |
| Neuropharmacological treatments | Selective interaction with dopamine receptors | |
| Proteomics | Protein modification | Forms hydrazones for protein identification |
| Agrochemicals | Herbicide development | Potential for selective weed control |
Mechanism of Action
The mechanism by which [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2,6-Dichlorophenylhydrazine Hydrochloride
2-[Cyano(2,3-Dichlorophenyl)methylene]-hydrazine Carboximidamide
- Structure: Contains a cyano and carboximidamide group attached to a 2,3-dichlorophenyl-hydrazine backbone.
- Properties :
- Applications : Likely used in medicinal chemistry due to its complex functional groups.
- Key Differences : Additional functional groups increase molecular complexity and may enhance binding affinity in biological systems compared to the simpler dihydrochloride salt.
[(3-Methoxyphenyl)methyl]hydrazine Dihydrochloride
- Structure : Methoxy group at the 3-position of the benzyl moiety.
- Properties :
- Key Differences : The electron-donating methoxy group increases ring electron density, making it more reactive toward electrophiles compared to chlorine-substituted analogs.
Phenethylhydrazine Dihydrochloride
- Structure : Phenethyl group instead of a substituted benzyl group.
- Properties :
- Applications: Intermediate in monoamine oxidase inhibitor synthesis (e.g., phenelzine).
- Key Differences : Absence of chlorine reduces electron withdrawal, increasing lipophilicity and altering metabolic stability.
3,4-Dimethylphenylhydrazine Hydrochloride
Stability
- Dihydrochloride salts with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) are less stable due to weak N–N bonds .
- The 2,3-dichloro substitution in the target compound may improve stability compared to alkylated analogs by reducing steric strain.
Pharmacological Relevance
Biological Activity
[(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound, also known as 2,3-dichlorobenzylhydrazine hydrochloride, is characterized by the presence of a dichlorophenyl group attached to a hydrazine moiety. This structure is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydrazine moiety allows the compound to form stable complexes with proteins and enzymes, potentially inhibiting or modifying their activity. This interaction can lead to alterations in cellular processes, making it a candidate for therapeutic applications.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance, studies have shown that hydrazine derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines such as HeLa (human cervical carcinoma) and L1210 (murine leukemia) cells .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| [(2,3-Dichlorophenyl)methyl]hydrazine | HeLa | 15.4 | Apoptosis induction |
| [(2,3-Dichlorophenyl)methyl]hydrazine | L1210 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
Hydrazine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that these compounds possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic pathways .
Table 2: Antimicrobial Activity Results
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| [(2,3-Dichlorophenyl)methyl]hydrazine | E. coli | 32 μg/mL |
| [(2,3-Dichlorophenyl)methyl]hydrazine | S. aureus | 16 μg/mL |
Toxicological Studies
Toxicological assessments have revealed that hydrazine compounds can exhibit dose-dependent toxicity. For example, studies involving animal models indicated that exposure to high doses resulted in hematological effects such as hemolytic anemia and organ damage .
Table 3: Toxicity Findings
| Species | Dose (mg/kg) | Observed Effects |
|---|---|---|
| Rats | 10 | Decreased body weight |
| Monkeys | 15 | Increased methaemoglobin levels |
| Dogs | 5 | Hematocrit reduction |
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of [(2,3-Dichlorophenyl)methyl]hydrazine on human cancer cell lines. The results showed significant inhibition of cell growth at concentrations above 10 μM, suggesting potential for development as an anticancer agent .
- Case Study on Antimicrobial Activity : Another study assessed the antimicrobial effects of hydrazine derivatives against resistant bacterial strains. The findings indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their effectiveness against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for [(2,3-Dichlorophenyl)methyl]hydrazine dihydrochloride?
- Methodology : The compound can be synthesized via condensation of 2,3-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions. Key steps include:
- Reaction Setup : Refluxing the aldehyde with hydrazine hydrate in ethanol or methanol as a solvent.
- Acidification : Adding concentrated HCl to precipitate the dihydrochloride salt.
- Purification : Recrystallization from ethanol/water mixtures to enhance purity (>95% by HPLC) .
- Critical Parameters : Temperature control (60–80°C) and stoichiometric excess of hydrazine (1.5–2.0 eq.) to avoid side reactions like dimerization .
Q. How should researchers assess the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity analysis.
- NMR : Confirm the presence of the dichlorophenyl group (δ 7.2–7.6 ppm for aromatic protons) and hydrazine moiety (δ 3.8–4.2 ppm for CH2-NH) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify the molecular ion peak ([M+H]⁺ expected at m/z 266.98) .
Q. What safety protocols are essential for handling this compound?
- Hazard Classification : Classified as Acute Toxicity (Category 4) and Skin Irritant (Category 2) under GHS.
- Mitigation Strategies :
- Use fume hoods and PPE (gloves, lab coat) during synthesis.
- Neutralize waste with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What strategies optimize yield in large-scale synthesis?
- Process Improvements :
- Continuous Flow Systems : Reduce reaction time and improve heat management compared to batch processes.
- Solvent Selection : Replace ethanol with isopropanol to enhance solubility of intermediates.
- Catalysis : Explore Lewis acids (e.g., ZnCl2) to accelerate hydrazone formation .
- Yield Data : Batch methods typically yield 65–75%, while flow systems achieve 80–85% .
Q. How can researchers investigate the biological activity of this compound?
- In Vitro Assays :
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
- Antimicrobial Testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Mechanistic Studies :
- ROS Generation : Measure reactive oxygen species via fluorescence probes (e.g., DCFH-DA).
- DNA Interaction : Gel electrophoresis to assess intercalation or cleavage .
Q. How do structural modifications influence reactivity and bioactivity?
- SAR Insights :
- Chlorine Position : 2,3-dichloro substitution enhances electron-withdrawing effects, increasing stability compared to 3,4-dichloro analogs .
- Hydrazine Functionalization : Methylation of the hydrazine group reduces toxicity but may lower antimicrobial potency .
- Computational Modeling :
- Docking Studies : Use AutoDock Vina to predict binding affinity with target proteins (e.g., HIV-1 reverse transcriptase) .
Data Contradiction Analysis
Q. Why do reported biological activities vary across similar hydrazine derivatives?
- Key Factors :
- Substituent Effects : The 2,3-dichloro configuration may enhance lipophilicity, improving cell membrane penetration compared to mono-chloro derivatives .
- Assay Variability : Differences in cell lines, incubation times, and solvent carriers (e.g., DMSO vs. PBS) affect IC50 values .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
